

Docosahexaenoic acid-d5 molecular weight and formula.

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Compound of Interest		
Compound Name:	Docosahexaenoic acid-d5	
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In-Depth Technical Guide: Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on **Docosahexaenoic acid-d5** (DHA-d5), a deuterated form of docosahexaenoic acid (DHA). DHA is a critical omega-3 fatty acid, and its labeled counterpart, DHA-d5, serves as an essential internal standard for its quantification in various biological matrices.

Core Molecular Data

The fundamental molecular properties of **Docosahexaenoic acid-d5** are summarized below. This data is crucial for mass spectrometry-based quantification and metabolic studies.

Property	Value	Citations
Molecular Formula	C22H27D5O2	[1][2][3][4]
Molecular Weight	333.5 g/mol	[2][5]
Alternate Molecular Weight	333.52 g/mol	[1][3][4]

Isotopic Labeling and Structure



Docosahexaenoic acid-d5 is a stable isotope-labeled version of DHA. The deuterium atoms are typically located at the terminal end of the fatty acid chain. This labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, unlabeled DHA in mass spectrometry analysis, without significantly altering its chemical properties.

Isotopic Labeling

Docosahexaenoic Acid (DHA)

C22H32O2

Docosahexaenoic Acid-d5 (DHA-d5)

C22H27D5O2

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Relationship between DHA and its deuterated form, DHA-d5.

Experimental Protocols

The primary application of **Docosahexaenoic acid-d5** is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

General Protocol for Quantification of DHA in a Biological Sample:

- Sample Preparation:
 - A known amount of **Docosahexaenoic acid-d5** is spiked into the biological sample (e.g., plasma, tissue homogenate).
 - Lipids, including DHA and the DHA-d5 internal standard, are extracted from the sample using a suitable organic solvent system (e.g., Folch or Bligh-Dyer extraction).
 - The lipid extract is then saponified to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
 - The resulting free fatty acids are then derivatized (e.g., esterified to form fatty acid methyl esters - FAMEs) to improve their chromatographic properties and ionization efficiency.
- Chromatographic Separation:
 - The derivatized sample is injected into an LC or GC system.

Foundational & Exploratory





 The fatty acids are separated based on their physicochemical properties (e.g., chain length, degree of unsaturation) on a suitable chromatography column.

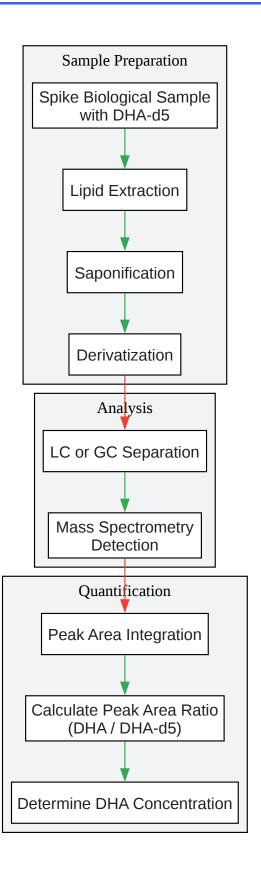
Mass Spectrometric Detection:

- As the separated fatty acids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer.
- The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the derivatized endogenous DHA and the derivatized DHA-d5 internal standard.

Data Analysis:

- The peak areas of the endogenous DHA and the DHA-d5 internal standard are measured.
- The ratio of the peak area of the endogenous DHA to the peak area of the known amount of DHA-d5 internal standard is calculated.
- This ratio is then used to determine the concentration of the endogenous DHA in the original sample by comparing it to a standard curve generated with known concentrations of unlabeled DHA.





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Workflow for the quantification of DHA using DHA-d5.



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